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Compound of Interest

Compound Name: (Chlorodifluoromethoxy)benzene

CAS No.: 770-11-6

Cat. No.: B1600583

Get Quote

Executive Summary & Compound Identity
(Chlorodifluoromethoxy)benzene (CAS: 770-11-6) is an aryl fluoroalkyl ether characterized

by the presence of a chlorodifluoromethoxy (-OCF₂Cl) group.[1][2] This moiety is bioisosteric

with trifluoromethoxy (-OCF₃) groups but introduces a reactive chlorine handle and altered

lipophilicity (LogP). Accurate spectroscopic identification relies heavily on the distinct ¹⁹F NMR

chemical shift and the characteristic chlorine isotopic pattern in Mass Spectrometry.
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Parameter Detail

IUPAC Name (Chlorodifluoromethoxy)benzene

Synonyms

Chlorodifluoromethyl phenyl ether;

-Chloro-

-difluoroanisole

CAS Number 770-11-6

Molecular Formula C₇H₅ClF₂O

Molecular Weight 178.56 g/mol

Physical State Colorless liquid

Boiling Point ~178 °C (at 760 mmHg)

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][5][11]
The NMR profile of this compound is dominated by the fluorine-carbon couplings within the

ether side chain. The -OCF₂Cl group exhibits a unique chemical shift distinct from its -OCF₃

(-58 ppm) and -OCHF₂ (-82 ppm) analogs.

A. ¹⁹F NMR (Fluorine-19)
The most diagnostic tool for this compound. The substitution of a fluorine atom in the -OCF₃

group with a less electronegative chlorine atom results in a significant downfield shift

(deshielding).

Chemical Shift:

-26.0 to -29.0 ppm (Singlet).

Multiplicity: Singlet (s). No proton coupling is observed as there are no vicinal protons.

Integration: 2F relative to aromatic protons.
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B. ¹H NMR (Proton)
The proton spectrum is relatively simple, showing only aromatic signals. The -OCF₂Cl group is

electron-withdrawing (inductive effect), causing a downfield shift of the aromatic protons

compared to benzene.

Aromatic Region (

7.10 – 7.50 ppm):

7.35 – 7.45 ppm (Multiplet, 2H): Meta-protons.

7.20 – 7.30 ppm (Multiplet, 3H): Ortho- and Para-protons.

Note: The electron-withdrawing nature of the -OCF₂Cl group deactivates the ring, but the

oxygen lone pair offers some resonance donation, resulting in a complex multiplet

structure typical of monosubstituted benzenes with weak withdrawing groups.

C. ¹³C NMR (Carbon-13)
The carbon spectrum reveals the characteristic triplet of the -CF₂- carbon due to C-F coupling (

).

OCF₂Cl Carbon:

~121.0 ppm.

Splitting: Triplet (

).[3]

Coupling Constant (

): ~285 Hz.

Aromatic Carbons:

Ipso (C-1):
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~150.5 ppm (Broad or triplet due to long-range

coupling).

Ortho/Meta/Para:

120.0 – 130.0 ppm.

D. NMR Assignment Logic (Visualization)
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Caption: Logical workflow for confirming the structure using multi-nuclear NMR data.

Mass Spectrometry (MS) Analysis[9][11]
The mass spectrum provides confirmation of the molecular weight and the presence of chlorine

through its tell-tale isotopic abundance.[4]

Key Features (EI, 70 eV)
Molecular Ion (M⁺):

m/z 178: Base peak (or high intensity) corresponding to

Cl isotope.

m/z 180: M+2 peak, approximately 32-33% intensity of the M+ peak (characteristic 3:1

ratio of
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Cl:

Cl).

Fragmentation Pathway:

Loss of Cl (M - 35): m/z 143. Formation of the [Ph-O-CF₂]⁺ cation.

Loss of CF₂Cl (M - 85): m/z 93. Formation of the phenoxy cation [Ph-O]⁺.

Loss of CO (from m/z 93): m/z 65. Formation of the cyclopentadienyl cation [C₅H₅]⁺.

Phenyl Cation: m/z 77. [C₆H₅]⁺.

Fragmentation Pathway Diagram

Molecular Ion (M+)
m/z 178 / 180 (3:1)
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[Ph-O]+
m/z 93
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Caption: Electron Ionization (EI) fragmentation tree showing primary loss of Chlorine and the

fluoroalkyl ether chain.

Infrared (IR) Spectroscopy[9]
The IR spectrum is defined by the strong C-F stretches and the aromatic ring vibrations.
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Frequency (cm⁻¹) Assignment Notes

3030 – 3080 Ar-H Stretch

Weak, sharp bands

characteristic of aromatic

protons.

1590, 1490 C=C Ring Stretch
Characteristic "breathing"

modes of the benzene ring.

1100 – 1300 C-F Stretch

Very Strong, Broad. Multiple

bands in this region dominate

the spectrum.

1000 – 1100 C-O-C Stretch
Strong ether stretch, often

overlapping with C-F bands.

690, 750 Ar-H Bending
Out-of-plane bending

(monosubstituted benzene).

~600 – 800 C-Cl Stretch

Moderate to weak, often

obscured in the fingerprint

region.

Synthesis & Handling Context
Understanding the synthesis aids in identifying impurities. (Chlorodifluoromethoxy)benzene
is typically synthesized via the chlorination of (difluoromethoxy)benzene or the fluorination of

(trichloromethoxy)benzene.

Common Impurities:

(Difluoromethoxy)benzene: Detected by a doublet in ¹⁹F NMR (-82 ppm,

~74 Hz) and a triplet in ¹H NMR (~6.5 ppm).

(Trifluoromethoxy)benzene: Detected by a singlet in ¹⁹F NMR (-58 ppm).

Stability: The C-Cl bond in the -OCF₂Cl group is susceptible to hydrolysis under strongly

basic conditions or high temperatures, releasing fluoride and chloride ions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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